molecular formula C16H12BrN3O2 B2521525 2-bromo-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzamide CAS No. 2034370-62-0

2-bromo-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzamide

Cat. No.: B2521525
CAS No.: 2034370-62-0
M. Wt: 358.195
InChI Key: IYISNULMEHOKBY-UHFFFAOYSA-N
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Description

2-bromo-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzamide is a useful research compound. Its molecular formula is C16H12BrN3O2 and its molecular weight is 358.195. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Synthesis Techniques

  • X-ray Crystallography and NMR Spectroscopy : Studies on pyrazole derivatives, similar in structure to the pyrazinyl component of the target compound, have been analyzed using X-ray crystallography and NMR spectroscopy to determine their crystal structures and molecular configurations (Llamas-Saiz et al., 1999). Such analytical techniques are crucial for understanding the molecular geometry, which can influence the chemical reactivity and potential applications of the compound.
  • Efficient Synthesis of Novel Heterocycles : Research into synthesizing novel furo[3,2-e]pyrazolo[3,4-b]pyrazines and related heterocycles provides a foundation for developing synthetic pathways that could be applicable to the synthesis of 2-bromo-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzamide. These pathways might offer insights into potential pharmaceutical applications or material science applications (Kamal El‐Dean et al., 2018).

Potential Biological and Pharmacological Activities

  • Alkaloids with Bioactive Properties : Alkaloids isolated from mangrove-derived actinomycete, featuring pyrazine structures similar to the compound of interest, have shown promising activities against the influenza A virus. This suggests potential antiviral applications for compounds with similar structural features (Wang et al., 2014).
  • Antimicrobial Activity : Studies on pyrazole derivatives, which share a core structural motif with the target compound, have demonstrated antimicrobial activities. This highlights the potential of such compounds in developing new antimicrobial agents (Abunada et al., 2008).

Chemical Reactivity and Derivative Synthesis

  • Synthesis of Heterocyclic Compounds : The research on the conversion of furanones bearing a pyrazolyl group into various heterocyclic systems with a study on their antiviral activity suggests a route for the functionalization and derivation of the compound . These methods could be adapted for synthesizing derivatives with enhanced biological activities (Hashem et al., 2007).

Mechanism of Action

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-bromo-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzamide . These factors could include the physiological conditions within the body (such as pH and temperature), the presence of other molecules that can interact with the compound, and the specific characteristics of the compound’s targets.

Properties

IUPAC Name

2-bromo-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3O2/c17-12-5-2-1-4-11(12)16(21)20-10-13-15(19-8-7-18-13)14-6-3-9-22-14/h1-9H,10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYISNULMEHOKBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=NC=CN=C2C3=CC=CO3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.